molecular formula C11H21NO B074211 Decyl isocyanate CAS No. 1191-69-1

Decyl isocyanate

Cat. No.: B074211
CAS No.: 1191-69-1
M. Wt: 183.29 g/mol
InChI Key: XFEWMFDVBLLXFE-UHFFFAOYSA-N
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Description

Decyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₉NCO . It is a linear alkyl isocyanate, characterized by a long carbon chain attached to an isocyanate group. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility .

Mechanism of Action

Target of Action

Decyl isocyanate, also known as 1-isocyanatodecane, is a linear alkyl isocyanate . It has been used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

Isocyanates, including this compound, are electrophilic in nature and are more reactive than structurally equivalent isothiocyanates against a variety of nucleophiles, such as alcohols, amines, and even water . This reactivity allows them to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

It is known that isocyanates can influence the function of proteasomes , which play a crucial role in regulating the concentration of particular proteins and degrading misfolded proteins. Disruption of these pathways can have downstream effects on cellular function .

Pharmacokinetics

Isocyanates are generally known for their reactivity, which can influence their bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential proteasome inhibitor, this compound could disrupt the degradation of proteins within the cell, leading to an accumulation of unneeded or damaged proteins . This could potentially lead to cellular dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isocyanates are degraded in air and water, making them non-persistent in the environment . Furthermore, their reactivity can be influenced by the presence of other substances, such as alcohols and amines .

Biochemical Analysis

Biochemical Properties

Decyl isocyanate may be used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The interaction of this compound with these biomolecules could potentially influence various biochemical reactions.

Cellular Effects

They can cause respiratory irritation and may lead to conditions like asthma

Molecular Mechanism

Isocyanates are known to react with water to form amines and carbon dioxide . This reaction could potentially influence the activity of enzymes and other biomolecules at the molecular level.

Metabolic Pathways

Isocyanates are known to react with water, leading to the formation of amines and carbon dioxide . This suggests that this compound could potentially be involved in metabolic pathways related to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl isocyanate can be synthesized from decylamine through a reaction with phosgene. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the reduction carbonylation, oxidation carbonylation, and urea methods .

Chemical Reactions Analysis

Types of Reactions: Decyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decyl isocyanate is used in various scientific research applications, including:

Comparison with Similar Compounds

  • Hexyl isocyanate (CH₃(CH₂)₅NCO)
  • Octyl isocyanate (CH₃(CH₂)₇NCO)
  • Dodecyl isocyanate (CH₃(CH₂)₁₁NCO)
  • Hexathis compound (CH₃(CH₂)₁₅NCO)

Comparison: this compound is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to shorter-chain isocyanates like hexyl isocyanate, this compound has a higher boiling point and different solubility characteristics. Longer-chain isocyanates like dothis compound have even higher boiling points and may exhibit different reactivity patterns due to steric effects .

Properties

IUPAC Name

1-isocyanatodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEWMFDVBLLXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403108
Record name Decyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-69-1
Record name Decyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(5.1) To a stirring solution of 5-amino-3-methyl-thiophene-2,4-dicarboxylic acid 2-octyl ester 4-tert-butyl ester (348 mg, 0.94 mmol) and DBU (0.35 mL, 360 mg, 2.4 mmol) in CH2Cl2 (10 mL) was added octyl isocyanate (0.166 mL, 146 mg, 0.94 mmol). The reaction was stirred RT for 16 h, and then solvent was removed under reduced pressure. The product was purified by column chromatography (5:1; hexanes:EtOAc) to give 431 mg of a solid (87%): Mp 92.0-94.0° C.; 1H NMR (CDCl3) δ 12.30 (s, 1H), 8.64 (s, 1H), 5.30 (t, 1H, J=6.0 Hz), 4.25 (t, 2H, J=6.4 Hz), 3.29 (q, 2H, J=6.0 Hz), 2.74 (s, 3H), 1.90-1.50 (m, 4H), 1.61 (s, 9H), 1.28 (bs, 20H), 0.88 (m, 6H). MS (EI): 525.1 (m+). 3-Methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.2) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with octyl isocyanate (3.83 mL, 3.37 g, 21.7 mmol) afforded 3.42 g of a solid (38%) after column chromatography (9:1; hexanes:EtOAc): Mp 119.0-120.0° C.; 1H NMR (CDCl3) δ 11.03 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.03 (vt, 1H), 3.29 (q, 2H, J=6.6 Hz), 2.71 (s, 3H), 1.63-1.40 (m, 2H), 1.57 (s, 9H), 1.26 (bs, 10H), 0.87 (t, 3H, J=6.6 Hz). MS (EI): 502.8 (m+). 3-Methyl-5-(3-tetradecyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.3) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with tetradecyl isocyanate (0.33 mL, 287 mg, 1.2 mmol) afforded 253 mg of a solid (36%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.5-106.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 22H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 587.1 (m+). 5-(3-Hexadecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.4) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with hexadecyl isocyanate (0.37 mL, 321 mg, 1.2 mmol) afforded 218 mg of a solid (30%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.0-105.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 26H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 615.1 (m+). 5-(3-Dodecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.5) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with decyl isocyanate (0.29 mL, 254 mg, 1.2 mmol) afforded 265 mg of a solid (40%) after column chromatography (9:1; hexanes:EtOAc): Mp 106.8-108.0° C.). 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.45-7.26 (m, 5H), 5.27 (s, 2H), 5.24 (t, 1H, J=5.6 Hz), 3.28 (q, 2H, J=6.6 Hz), 2.72 (s, 3H), 1.60-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 18H), 0.88 (t, 3H, J=6.4 Hz). MS (EI): 559.0 (m+).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-(3-Dodecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 5.5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of decyl isocyanate in creating thickening and clear aqueous compositions?

A1: this compound functions as a key component in the synthesis of polyurethane compounds, which are essential for thickening aqueous solutions while maintaining their clarity. [] The isocyanate group within this compound reacts with hydroxyl groups present in other components, such as polyalkylene glycols, to form urethane linkages. These linkages contribute to the formation of a polymeric network, resulting in increased viscosity and the desired thickening effect.

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